1-(3,4-Dimethoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3,4-Dimethoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H20N2O5 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This compound belongs to the class of chromeno-pyrrole derivatives, which are known for their potential therapeutic applications, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.5 g/mol
- SMILES Notation : Cc1ccnc(c1)N1C(C2=C(C1=O)Oc1cc(C)c(C)cc1C2=O)c1ccc(c(c1)OC)OC
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Weight | 456.5 g/mol |
LogP | 4.8838 |
Polar Surface Area | 59.894 Ų |
Hydrogen Bond Acceptors | 8 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial activity. In particular, the compound showed efficacy against both Staphylococcus aureus and Escherichia coli , comparable to that of gentamicin . This suggests a potential application in treating bacterial infections.
Anticancer Properties
In vitro studies have indicated that the compound possesses antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human liver cancer (HepG-2) and breast cancer (MCF-7) cells more effectively than the standard drug doxorubicin . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Chromeno-pyrrole derivatives are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging-related diseases .
Study 1: Antibacterial Efficacy
A study published in MDPI reported that synthetic chromeno-pyrrole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance activity against specific bacterial strains .
Study 2: Anticancer Screening
In a recent screening of various chromeno-pyrrole derivatives for anticancer activity, it was found that certain modifications led to increased potency against HepG-2 and MCF-7 cell lines. The study highlighted the importance of structural diversity in enhancing biological activity .
Properties
Molecular Formula |
C25H20N2O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O5/c1-14-10-11-26-20(12-14)27-22(15-8-9-18(30-2)19(13-15)31-3)21-23(28)16-6-4-5-7-17(16)32-24(21)25(27)29/h4-13,22H,1-3H3 |
InChI Key |
VMIFMIZYSRPSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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